molecular formula C16H25BrClNO B1374501 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219956-88-3

2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1374501
M. Wt: 362.7 g/mol
InChI Key: DCJKHOVASHDIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C16H25BrClNO . It is used in various chemical reactions and has a molecular weight of 362.73 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a 2-ethyl group, which is further connected to a brominated isopropylphenol group .

Scientific Research Applications

One such study involved the synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride, which demonstrated moderate antimicrobial activities against common pathogens like Escherichia coli, Bacillus subtilis, Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), and Candida albicans (Ovonramwen, Owolabi, & Oviawe, 2019). This indicates the potential of piperidine derivatives in contributing to the development of new antimicrobial agents.

Synthesis and Antibacterial Potential

Another relevant study involves the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, which evaluated their antibacterial potentials. The compounds synthesized in this study showed moderate inhibitory activities against Gram-negative bacterial strains, highlighting the significance of piperidine and its derivatives in the development of new antibacterial compounds (Iqbal et al., 2017).

Neuroprotective and Antidepressant Effects

Piperidine derivatives have also been explored for their potential neuroprotective and antidepressant effects. Compounds like etoxadrol, a piperidine derivative, have been studied for their affinity to the phencyclidine binding site, indicating their potential application in neurological research and therapy (Thurkauf et al., 1988).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of related compounds provide foundational knowledge that can be applied to the study of 2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride from readily available starting materials has been documented, offering insights into potential synthetic pathways and characterizations for similar compounds (Zheng Rui, 2010).

properties

IUPAC Name

2-[2-(2-bromo-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-12(2)13-6-7-16(15(17)11-13)19-10-8-14-5-3-4-9-18-14;/h6-7,11-12,14,18H,3-5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKHOVASHDIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 5
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.